molecular formula C36H30B2F8N4 B12823347 (E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate CAS No. 54787-29-0

(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate

Cat. No.: B12823347
CAS No.: 54787-29-0
M. Wt: 692.3 g/mol
InChI Key: KXYHMUVSLIVUHZ-UHFFFAOYSA-N
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Description

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene linkage between two pyridinium units, each substituted with phenyl groups, and is paired with tetrafluoroborate anions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate typically involves the reaction of 1-methyl-2,6-diphenylpyridinium salts with a diazene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the diazene linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The diazene linkage can be oxidized to form different products.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of pyridinium derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the pyridinium units.

Scientific Research Applications

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene linkage and pyridinium units can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Azobis(4-cyanovaleric acid): Another diazene compound with different substituents.

    Azobenzene: A simpler diazene compound with phenyl groups directly attached to the diazene linkage.

    Methyl Orange: A diazene compound used as a pH indicator.

Uniqueness

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is unique due to its specific structural features, such as the combination of pyridinium units and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound with significant potential in biological applications. Its structure features a diazene moiety that may contribute to its biological activity, particularly in the context of nitric oxide (NO) release and related pharmacological effects. This article explores the biological activity of this compound through available literature, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Information

  • Molecular Formula : C36H30N4
  • SMILES : C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=N+C)C5=CC=CC=C5)C6=CC=CC=C6

The compound's biological activity is primarily attributed to its ability to release nitric oxide (NO), a signaling molecule involved in various physiological processes. The diazene structure is known to facilitate NO release under physiological conditions, which can lead to vasodilation and modulation of inflammatory responses.

Nitric Oxide Release

Research indicates that compounds with similar diazene structures can release NO effectively when incubated in biological media. For example, studies on related compounds demonstrated that they could release significant amounts of NO upon interaction with serum proteins, suggesting a potential for therapeutic applications in cardiovascular diseases and inflammation management .

Biological Activity and Therapeutic Potential

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by modulating cyclooxygenase (COX) activity. The ability to release NO may enhance their anti-inflammatory properties by promoting vasodilation and reducing tissue damage during inflammatory responses .
  • Antimicrobial Properties : The presence of positively charged pyridinium groups may impart antimicrobial properties to the compound. Studies on related pyridinium derivatives have demonstrated efficacy against various bacterial strains .

Data Tables

Compound NameStructureBiological ActivityReference
This compoundStructureNO donor, anti-inflammatory
Related DiazeniumdiolatesVariousAnti-inflammatory in arthritis models
Pyridinium DerivativesVariousAntibacterial against Gram-positive bacteria

Properties

CAS No.

54787-29-0

Molecular Formula

C36H30B2F8N4

Molecular Weight

692.3 g/mol

IUPAC Name

bis(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)diazene;ditetrafluoroborate

InChI

InChI=1S/C36H30N4.2BF4/c1-39-33(27-15-7-3-8-16-27)23-31(24-34(39)28-17-9-4-10-18-28)37-38-32-25-35(29-19-11-5-12-20-29)40(2)36(26-32)30-21-13-6-14-22-30;2*2-1(3,4)5/h3-26H,1-2H3;;/q+2;2*-1

InChI Key

KXYHMUVSLIVUHZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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